molecular formula C39H48N8O14 B612133 SF1126 CAS No. 936487-67-1

SF1126

Numéro de catalogue: B612133
Numéro CAS: 936487-67-1
Poids moléculaire: 852.8 g/mol
Clé InChI: SVNJBEMPMKWDCO-KCHLEUMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SF1126 is a novel compound that functions as a pan-phosphoinositide 3-kinase inhibitor. It is designed to target integrins within the tumor compartment, enhancing the delivery of the active compound to the tumor vasculature and tumor cells. This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Applications De Recherche Scientifique

SF1126 has been extensively studied for its applications in cancer research. It has shown potent antitumor activity in various cancer models, including multiple myeloma, renal cell carcinoma, and hepatocellular carcinoma. The compound has been tested both as a single agent and in combination with other therapeutic agents like sorafenib. Its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis makes it a valuable tool in cancer therapy research .

Mécanisme D'action

Target of Action

SF1126 is a small molecule conjugate that contains a pan-PI3K inhibitor . It selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR . These targets play a crucial role in cell survival, proliferation, and angiogenesis .

Mode of Action

This compound interacts with its targets by selectively inhibiting them. This inhibition disrupts the activation of the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance to approved chemotherapy agents . By inhibiting this pathway, this compound could potentially reset sensitivity to approved agents and exhibit synergistic anticancer effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/PTEN pathway . The inhibition of this pathway leads to a decrease in the activation of AKT and ERK signaling . This can result in the attenuation of several downstream effects, including cell proliferation, migration, metastasis, apoptosis, and angiogenesis .

Pharmacokinetics

This compound is a highly water-soluble solid, which aids its administration via intravenous or subcutaneous injections . In vivo, it converts spontaneously at physiological pH to LY294002, a process that is well tolerated in mice, rats, and dogs .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of AKT activation, as well as EGF-induced phospho-ERK . It also blocks integrin-dependent migration and causes a significant change in the organization and distribution of cortical actin . Moreover, this compound has been evaluated in numerous animal tumor models, showing good tumor inhibition or tumor regression .

Action Environment

For instance, this compound treatment abrogates the stabilization of HIF-2α in VHL-mutated RCC cell line under normoxic and hypoxic conditions . This suggests that oxygen levels in the tumor environment could potentially influence the compound’s action.

Analyse Biochimique

Biochemical Properties

SF1126 interacts with various enzymes and proteins, including all PI3K class IA isoforms, DNA-PK, and mTOR . It exerts its effects by inhibiting these biomolecules, disrupting the PI3K/PTEN pathway, which is thought to be a major factor in tumor resistance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/PTEN pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment abrogates the stabilization of HIF-2α in 786-0 (VHL-mutated) RCC cell line under normoxic and hypoxic conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition of enzymes. It inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR . This inhibition disrupts the PI3K/PTEN pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown consistent effects in laboratory settings. It has been observed to inhibit U87MG and PC3 tumor growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, this compound has shown significant antitumor and antiangiogenic activity .

Metabolic Pathways

This compound is involved in the PI3K/PTEN pathway . It interacts with various enzymes in this pathway, including all PI3K class IA isoforms, DNA-PK, and mTOR .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to sites where the PI3K/PTEN pathway is active .

Subcellular Localization

Given its molecular mechanism of action, it is likely that it localizes to sites where the PI3K/PTEN pathway is active .

Méthodes De Préparation

SF1126 is synthesized as an RGDS-conjugated prodrug of LY294002, which is a known phosphoinositide 3-kinase inhibitor. The conjugation with RGDS peptide enhances its solubility and targeting capabilities. The preparation involves the synthesis of LY294002 followed by its conjugation with the RGDS peptide. The reaction conditions typically involve neutral pH to ensure the stability of the conjugate .

Analyse Des Réactions Chimiques

SF1126 undergoes several types of chemical reactions, primarily focusing on its interaction with phosphoinositide 3-kinase and related pathways. The compound inhibits the activation of the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation. Common reagents used in these reactions include LY294002 and various peptides for conjugation. The major products formed from these reactions are the inhibited forms of phosphoinositide 3-kinase and downstream signaling molecules .

Comparaison Avec Des Composés Similaires

SF1126 is unique in its dual inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. This dual inhibition enhances its antitumor activity compared to other phosphoinositide 3-kinase inhibitors. Similar compounds include LY294002, which is the parent compound of this compound, and other phosphoinositide 3-kinase inhibitors like wortmannin and idelalisib. this compound’s enhanced solubility and targeted delivery make it a more effective therapeutic agent .

Propriétés

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects.

Numéro CAS

936487-67-1

Formule moléculaire

C39H48N8O14

Poids moléculaire

852.8 g/mol

Nom IUPAC

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

Clé InChI

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

SMILES isomérique

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

SMILES canonique

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Apparence

White to off-white solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SF-1126, SF1126, SF 1126

Origine du produit

United States
Customer
Q & A

Q1: What is SF1126 and what is its primary mechanism of action?

A1: this compound is a peptidic prodrug that converts to 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a well-studied pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] this compound is designed to improve upon LY294002's limitations, such as poor solubility. It achieves this by conjugating LY294002 to an Arg-Gly-Asp (RGD) peptide via a cleavable linker. [] This RGD peptide targets integrin receptors, leading to preferential accumulation in tumor tissue. [, ]

Q2: What are the downstream effects of this compound's inhibition of the PI3K pathway?

A2: this compound, by inhibiting PI3K, ultimately disrupts the PI3K/AKT/mTOR pathway. This leads to a cascade of effects, including:

  • Decreased Phosphorylation of AKT and GSK-3β: This confirms its activity as a PI3K inhibitor. []
  • Apoptosis Induction: this compound induces apoptosis in multiple myeloma cells and B-cell lymphoma cell lines in a dose-dependent manner. [, , , ]
  • Inhibition of Cell Proliferation: this compound inhibits the growth and proliferation of various cancer cell lines, including multiple myeloma, B-cell lymphoma, and colorectal cancer cells. [, , , ]
  • Cell Cycle Arrest: this compound induces G1 cell cycle arrest in aggressive B-cell NHL cell lines, contributing to the suppression of cell proliferation. []
  • Inhibition of Angiogenesis: Studies show this compound displays significant antiangiogenic activity, likely through the inhibition of VEGF and other proangiogenic factors produced by macrophages. [, , ]
  • Suppression of MYC Expression: this compound, through its dual PI3K/BRD4 inhibitory activity, can suppress MYCN expression and MYCN-associated transcriptional activity. []

Q3: Beyond PI3K, what other kinases does this compound inhibit?

A3: In addition to PI3K, this compound also significantly inhibits mTOR kinase, as well as PIM1, DNA-PK, PLK1, and CK2 to some extent. [, , ]

Q4: How does this compound's activity compare to that of isoform-specific PI3K inhibitors?

A4: this compound, as a pan-PI3K inhibitor, demonstrates superior efficacy compared to PI3K delta-specific inhibitors like CAL-101 in aggressive B-cell lymphoma models. [, ] This suggests that targeting multiple PI3K isoforms might be crucial for optimal therapeutic benefit in certain cancers.

Q5: What is the molecular structure of this compound?

A5: Unfortunately, the precise molecular formula, weight, and spectroscopic data for this compound are not provided in the provided research abstracts. As a prodrug, it is designed to be cleaved in vivo to release the active moiety, LY294002.

Q6: What are the pharmacokinetic properties of this compound?

A6: Studies in patients with solid tumors revealed the following pharmacokinetic profile of this compound:

  • Rapid Clearance: this compound is rapidly cleared from the bloodstream after the infusion is stopped. []
  • Active Metabolite Half-Life: The active component, LY294002, exhibits a half-life (t1/2) of approximately 1.1-1.5 hours. []
  • Dose Proportionality: Both the maximum concentration (Cmax) and the area under the curve (AUC) of LY294002 demonstrate dose proportionality. [, ]

Q7: Is there evidence of this compound reaching therapeutically relevant concentrations in vivo?

A9: Yes, at doses ≥ 140 mg/m2, the mean AUC values of LY294002 surpass those found effective in preclinical mouse xenograft models. [] This suggests that clinically relevant concentrations are achievable in humans.

Q8: Are there pharmacodynamic markers for this compound activity?

A8: Yes, several pharmacodynamic markers have been investigated, including:

  • Decreased p-AKT: Decreased levels of phosphorylated AKT (p-AKT) have been observed in chronic lymphocytic leukemia (CLL) cells treated with this compound, indicating target engagement. []
  • Increased Apoptosis Markers: Increased levels of late apoptosis markers have been detected in CLL cells following this compound treatment. []
  • Inhibition of pS6: Significant inhibition of phosphorylated S6 ribosomal protein (pS6) was observed in tumor biopsies after repeated this compound administration, indicating downstream pathway inhibition. []

Q9: What cancer types have shown sensitivity to this compound in preclinical models?

A9: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including:

  • Multiple Myeloma: this compound shows promising activity against multiple myeloma cell lines and xenograft models, both as a single agent and in combination with other anti-myeloma agents. [, , ]
  • B-cell Lymphoma: this compound exhibits potent activity against aggressive B-cell lymphoma cell lines, inducing apoptosis and inhibiting proliferation. [, ]
  • Colorectal Cancer: this compound inhibits the growth of colorectal cancer cells in vitro and in vivo, potentially by targeting the PI3K-Akt-mTOR and BRD4 signaling pathways. []
  • Glioma: this compound demonstrates antitumor activity in glioma models, including a 12 V-Ha-Ras transgenic mouse model. [, ]
  • Renal Cell Carcinoma: this compound exhibits significant antitumor and antiangiogenic effects in renal cell carcinoma models, including inhibition of tumor growth in xenograft models. [, ]
  • Neuroblastoma: this compound shows promising activity in neuroblastoma models, inhibiting tumor growth and potentially serving as a therapeutic strategy in specific high-risk subgroups. [, ]

Q10: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has undergone Phase I clinical trials in patients with refractory solid tumors and B-cell malignancies. [, , , ]

Q11: What were the key findings of the this compound Phase I clinical trials?

A11: The Phase I trials revealed that:

  • Tolerability: this compound was generally well-tolerated at doses up to 1,110 mg/m2 administered intravenously twice weekly. [, ]
  • Disease Stabilization: Significant disease stabilization was observed in multiple patients with refractory solid tumors. []
  • Preliminary Activity in B-cell Malignancies: Promising early activity was noted in CLL patients, both as a single agent and in combination with rituximab. []

Q12: What is the safety profile of this compound based on preclinical and clinical data?

A15: this compound appears to be well-tolerated in preclinical models and clinical trials. [] In the Phase I solid tumor trial, only one dose-limiting toxicity (transient grade 3 diarrhea) was reported. [] Most adverse events were Grade 1 or 2, with nausea/vomiting, fatigue, and loss of appetite being the most common. []

Q13: What is the rationale for using an RGD-targeted PI3K inhibitor like this compound?

A16: The conjugation of LY294002 to the RGD peptide is a targeted drug delivery strategy. This RGD peptide binds to integrin receptors, which are overexpressed on tumor vasculature and certain tumor cells. [, ] This binding enhances the delivery of the active PI3K inhibitor specifically to the tumor microenvironment, potentially improving efficacy and minimizing off-target effects.

Q14: Have any biomarkers been identified for predicting response to this compound?

A14: The provided research suggests potential biomarkers:

  • Integrin αvβ3 Expression: High expression of integrin αvβ3 on tumor microvessels, coupled with low PTEN expression, has been associated with poor outcomes in stage 3 neuroblastoma and might predict responsiveness to this compound. []
  • PTEN Status: PTEN, a tumor suppressor often lost or mutated in cancer, is a key regulator of the PI3K/AKT pathway. Tumors with low or absent PTEN expression might exhibit increased sensitivity to PI3K inhibitors like this compound. [, ]
  • MYCN Amplification: MYCN amplification is a hallmark of aggressive neuroblastoma. This compound's ability to inhibit both PI3K and BRD4, thereby suppressing MYCN expression, suggests that MYCN-amplified tumors might be particularly sensitive to its effects. []

Q15: What are the future directions for this compound research and development?

A15: Based on the promising preclinical and early clinical findings, future research directions for this compound may include:

  • Combination Therapies: Exploring combinations with other targeted therapies or standard chemotherapy agents to enhance efficacy and overcome resistance mechanisms. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.